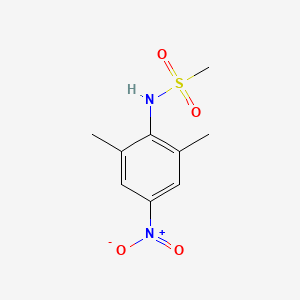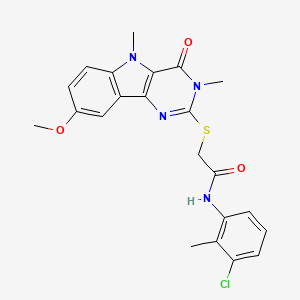![molecular formula C17H14ClF3N2O2 B2521374 N-allyl-5-chloro-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide CAS No. 339024-27-0](/img/structure/B2521374.png)
N-allyl-5-chloro-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves various reactions such as electrophilic cyclization, Michael addition, and Mannich reaction. For instance, N-allyl-5-amino-1H-pyrazole-4-carboxamides undergo cyclization to give dihydrooxazolyl derivatives when reacted with polyphosphoric acid and N-halosuccinimides . Similarly, the synthesis of fluorinated heterocyclic scaffolds like 5-allyl-7,7-difluoro-2-(2,4-difluorophenyl)-6-(4-methoxyphenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-amine is achieved through a sequence of reactions including Michael addition and Dieckmann condensation .
Molecular Structure Analysis
The molecular structure of related compounds is characterized using various spectroscopic techniques. For example, two polymorphs of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide were characterized by X-ray powder diffractometry, thermal analysis, infrared spectroscopy, and 13C-NMR spectroscopy . Atropisomerism, a phenomenon where molecules with chiral axes exist due to restricted rotation, is observed in N-benzylcarboxamide derivatives of bicyclic compounds .
Chemical Reactions Analysis
The chemical reactions of related compounds involve functionalization and cyclization. For instance, the reaction of 1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine leads to the formation of carboxamide derivatives and imidazo[4,5-b]pyridine derivatives . These reactions are often explored theoretically to understand the mechanisms involved.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are studied through various analytical methods. The thermal stability of polymorphs is assessed using thermogravimetry and differential thermal analysis, revealing that form alpha of a compound is more stable than form beta . The antimicrobial activity of thieno(2,3-d)pyrimidine-6-carboxamides is evaluated, showing significant activity against various microorganisms .
Scientific Research Applications
Chemical Synthesis and Characterization
The compound N-allyl-5-chloro-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide, though not directly cited in the available literature, is chemically related to a class of compounds involved in various synthetic and characterization studies. Research has focused on the synthesis, characterization, and potential applications of structurally similar compounds. For instance, the preparation of novel non-peptide CCR5 antagonists through complex chemical synthesis involving chlorobenzyl and piperidyl derivatives highlights the intricate synthetic routes utilized in pharmaceutical chemistry for the development of therapeutic agents (H. Bi, 2014). Similarly, studies on the electrochemical addition of allyl and benzyl groups to acetone, resulting in various alcohol derivatives, demonstrate the versatility of these functional groups in synthetic organic chemistry (Shohei Satoh, Hiroshi Suginome, Masao Tokuda, 1983). These findings are indicative of the broader research applications of compounds with complex structures, including the synthesis of intermediates for further chemical transformations and the development of new pharmaceuticals.
Biological Evaluation and Potential Applications
Although the specific compound N-allyl-5-chloro-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide was not directly identified in the searched literature, related research on N-allyl and chloro-substituted pyridinecarboxamide derivatives suggests potential biological relevance. For example, the synthesis and biological evaluation of novel P2X7R radioligands, which are critical in various neurological pathways, indicate the importance of structurally similar compounds in medicinal chemistry and drug discovery (Mingzhang Gao et al., 2018). Such studies underscore the potential of N-allyl-5-chloro-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide and its analogs in contributing to the development of new therapeutic agents targeting specific receptors or biological pathways.
properties
IUPAC Name |
5-chloro-6-oxo-N-prop-2-enyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF3N2O2/c1-2-6-22-15(24)12-8-14(18)16(25)23(10-12)9-11-4-3-5-13(7-11)17(19,20)21/h2-5,7-8,10H,1,6,9H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZNSTDSNKVLHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CN(C(=O)C(=C1)Cl)CC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((6-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-2-oxobenzo[d]oxazol-3(2H)-yl)methyl)-4-methoxybenzaldehyde](/img/structure/B2521295.png)
![2-Chloro-N-[4-(2,5-dimethylpyrrol-1-yl)cyclohexyl]acetamide](/img/structure/B2521297.png)


![7-((2-chlorobenzyl)thio)-3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2521300.png)

![2-Methyl-6-[(1-methylpyrazol-4-yl)methylamino]pyridine-4-carboxylic acid](/img/structure/B2521303.png)
![N-[6-(4-chlorophenyl)-4-methyl-2-oxo-2H-pyran-3-yl]-4-methylbenzenecarboxamide](/img/structure/B2521306.png)





